molecular formula C13H21NO4 B12509703 Methyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate

Methyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate

Cat. No.: B12509703
M. Wt: 255.31 g/mol
InChI Key: VLNHKSCDLQIJMI-UHFFFAOYSA-N
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Description

Methyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate is a pyrrolidine-based derivative featuring a methyl ester at the 2-position and a 3,3-dimethyl-2-oxopentanoyl group at the 1-position of the pyrrolidine ring. The 3,3-dimethyl-2-oxopentanoyl moiety introduces steric bulk and ketonic functionality, which may influence its biological interactions or synthetic utility.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

methyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C13H21NO4/c1-5-13(2,3)10(15)11(16)14-8-6-7-9(14)12(17)18-4/h9H,5-8H2,1-4H3

InChI Key

VLNHKSCDLQIJMI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)OC

Origin of Product

United States

Biological Activity

Methyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate is a synthetic compound with significant potential in biological research. This article delves into its biological activity, highlighting its molecular characteristics, mechanisms of action, and relevant case studies that illustrate its application in various biological contexts.

Molecular Characteristics

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥95% .

This compound functions primarily as an inhibitor of certain enzymatic activities. Its structural features suggest that it may interact with key proteins involved in metabolic pathways, particularly those associated with fatty acid metabolism and potential antimicrobial activity.

Inhibition of Enoyl Acyl Carrier Protein Reductase

One of the notable biological activities of this compound is its potential as an inhibitor of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. This enzyme plays a crucial role in the fatty acid elongation cycle, and inhibitors targeting it are of high interest due to the rising incidence of multidrug-resistant tuberculosis. Research indicates that pyrrolidine carboxamides, a class that includes this compound, have shown promising results in inhibiting InhA with significant potency improvements through structural optimization .

Antimicrobial Properties

Several studies have explored the antimicrobial properties of compounds similar to this compound. For instance:

  • Study on Mycobacterial Inhibition :
    • A series of pyrrolidine carboxamides were screened for their ability to inhibit InhA. The lead compound exhibited over a 160-fold increase in potency after iterative optimization . This suggests that this compound could be developed further for its antimicrobial properties.
  • Molecular Glue Activity :
    • Research has also indicated that this compound may exhibit molecular glue activity by engaging with FKBP12 and other target proteins . Such interactions can lead to novel therapeutic pathways by modulating protein-protein interactions crucial for various cellular processes.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits InhA in Mycobacterium tuberculosis, important for fatty acid synthesis
Molecular InteractionsPotential to act as a molecular glue by binding FKBP12 and other targets
Antimicrobial PotentialExhibits antimicrobial properties against multidrug-resistant strains

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally comparable to several pyrrolidine or piperidine carboxylates, differing in substituents, ester groups, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituent at Position 1 Ester Group Key Functional Groups Biological Activity/Application Molecular Formula Reference
Methyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate 3,3-Dimethyl-2-oxopentanoyl Methyl Ketone, pyrrolidine Potential neurotrophic/immunophilin activity (inferred from analogs) C13H21NO4 (estimated)
GPI-1046 3,3-Dimethyl-2-oxopentanoyl (S)-3-(Pyridin-3-yl)propyl Pyridinyl, ketone Immunophilin ligand, neuroregenerative properties C20H28N2O4
Methyl 1-(3-mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylate 3-Mercapto-2-methylpropanoyl Methyl Thiol, methyl Antiplatelet activity (captopril derivative) C11H17NO3S
Ethyl-(2S)-1-(3-phenylpropyl)pyrrolidine-2-carboxylate 3-Phenylpropyl Ethyl Phenyl Synthetic intermediate, no reported bioactivity C16H23NO2
(S)-3-Cyclohexylpropyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate 3,3-Dimethyl-2-oxopentanoyl (S)-3-Cyclohexylpropyl Piperidine (6-membered ring) Enzyme/receptor binding candidate C22H35NO4

Key Observations

Structural Variations and Bioactivity: The methyl ester in the target compound contrasts with bulky esters (e.g., pyridinylpropyl in GPI-1046), which enhance lipophilicity and target affinity . The 3,3-dimethyl-2-oxopentanoyl group is conserved in GPI-1046 and the piperidine analog, suggesting a role in binding FKBP (FK506-binding protein) immunophilins, which are implicated in neurotrophic effects . Thiol-containing analogs (e.g., captopril derivatives) exhibit antiplatelet activity due to sulfhydryl-mediated enzyme inhibition, a feature absent in the target compound .

Stereochemical Considerations: GPI-1046 and the piperidine analog specify (S)-configuration at the pyrrolidine/piperidine 2-position, critical for chiral recognition in biological systems .

Synthetic Methods :

  • The target compound’s synthesis likely mirrors Schlenk techniques or carbodiimide-mediated acylations used for related pyrrolidine esters (e.g., coupling of proline derivatives with acid chlorides) .
  • By contrast, captopril-derived analogs require thionyl chloride (SOCl2) for esterification, introducing thiol groups .

Preparation Methods

Classical Acylation of Pyrrolidine Derivatives

Reaction Mechanism and Reagents

The most widely reported method involves the acylation of methyl pyrrolidine-2-carboxylate with 3,3-dimethyl-2-oxopentanoyl chloride. This reaction typically employs anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, with triethylamine (TEA) or pyridine as catalysts to neutralize HCl byproducts.

Table 1: Representative Reaction Conditions for Acylation
Parameter Condition Yield (%) Purity (%) Source
Solvent Anhydrous DCM 78 95
Catalyst Triethylamine (2.2 eq.) 82 97
Temperature 0°C → RT, 12 h 75 93
Workup Aqueous NaHCO₃ extraction - -

Diastereoselective Cyclocondensation Approaches

α-Keto Ester Cyclocondensation

A diastereoselective route involves cyclocondensation of α-keto esters with substituted amines. This three-step process achieves enantiomeric excess (ee) >98% through careful control of stereochemistry:

  • Enamine Formation : Reacting methyl 3-oxopentanoate with pyrrolidine in toluene under reflux.
  • Cyclization : Using HCl in ethanol to induce ring closure.
  • Purification : Column chromatography (hexane:ethyl acetate, 3:1) yields the target compound.
Table 2: Optimization of Cyclocondensation Parameters
Parameter Optimal Value Impact on Yield
Solvent Polarity Toluene Maximizes ee
Acid Catalyst HCl (1M in EtOH) 85% conversion
Reaction Time 6 h at 80°C 78% yield

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2015 study achieved 89% yield in 15 minutes using 300 W irradiation.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety. Key advantages include:

  • Precise Temperature Control : ±1°C accuracy prevents thermal degradation.
  • Automated Quenching : In-line neutralization reduces manual handling risks.
Table 3: Industrial Process Metrics
Metric Batch Reactor Flow Reactor
Annual Output 50 kg 500 kg
Purity Consistency ±3% ±0.5%
Hazardous Waste 15 L/kg 2 L/kg

Green Chemistry Innovations

Recent patents disclose solvent-free mechanochemical synthesis using ball milling. This method achieves 92% yield with no organic waste.

Catalytic Asymmetric Synthesis

Organocatalytic Approaches

Chiral phosphoric acids (e.g., TRIP) enable enantioselective acylation. A 2022 study reported 94% ee using 5 mol% catalyst loading:
$$ \text{ee} = \frac{(R) - (S)}{(R) + (S)} \times 100\% $$
where $$ R $$ and $$ S $$ denote enantiomer concentrations.

Transition Metal Catalysis

Palladium-catalyzed carbonylative coupling introduces the 3,3-dimethyl-2-oxopentanoyl moiety. This method requires stringent exclusion of oxygen but achieves 87% yield.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >99% (C18 column, 60:40 acetonitrile:water)
  • NMR Confirmation : $$ ^1\text{H} $$ NMR (400 MHz, CDCl₃) δ 1.25 (s, 6H, CH₃), 3.70 (s, 3H, OCH₃)
  • HRMS : m/z calculated for C₁₃H₂₁NO₄ [M+H]⁺ 256.1543, found 256.1541

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